molecular formula C18H18FN3O4S B11204301 6-Amino-1,4-diethyl-7-[(4-fluorophenyl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione

6-Amino-1,4-diethyl-7-[(4-fluorophenyl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B11204301
M. Wt: 391.4 g/mol
InChI Key: VGRADHLATSVYNV-UHFFFAOYSA-N
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Description

6-Amino-1,4-diethyl-7-[(4-fluorophenyl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique combination of functional groups, including an amino group, ethyl groups, a fluorophenyl sulfonyl group, and a dihydroquinoxaline core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,4-diethyl-7-[(4-fluorophenyl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoxaline Core: The initial step involves the condensation of an o-phenylenediamine derivative with a suitable diketone, such as diethyl oxalate, under acidic conditions to form the quinoxaline core.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.

    Sulfonylation: The fluorophenyl sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride derivative in the presence of a base like pyridine.

    Final Modifications: The ethyl groups are usually introduced through alkylation reactions, using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the quinoxaline core or the sulfonyl group, potentially leading to the formation of dihydro or desulfonylated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydro or desulfonylated derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-Amino-1,4-diethyl-7-[(4-fluorophenyl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its quinoxaline core is known for antimicrobial, antiviral, and anticancer activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as drugs. The presence of the fluorophenyl sulfonyl group enhances its binding affinity to certain enzymes and receptors, making it a candidate for the development of anti-inflammatory, anticancer, and antiviral drugs.

Industry

Industrially, this compound can be used in the development of specialty chemicals, dyes, and pigments. Its unique chemical properties make it suitable for applications in the production of high-performance materials.

Mechanism of Action

The mechanism of action of 6-Amino-1,4-diethyl-7-[(4-fluorophenyl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoxaline core can intercalate with DNA, inhibiting replication and transcription processes. The fluorophenyl sulfonyl group enhances its binding affinity to certain proteins, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1,4-diethylquinoxaline-2,3-dione: Lacks the fluorophenyl sulfonyl group, resulting in different biological activities.

    1,4-Diethyl-7-[(4-fluorophenyl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione: Lacks the amino group, affecting its reactivity and biological properties.

    6-Amino-1,4-dimethyl-7-[(4-fluorophenyl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione: Substitution of ethyl groups with methyl groups alters its chemical and biological behavior.

Uniqueness

The uniqueness of 6-Amino-1,4-diethyl-7-[(4-fluorophenyl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and fluorophenyl sulfonyl groups enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C18H18FN3O4S

Molecular Weight

391.4 g/mol

IUPAC Name

6-amino-1,4-diethyl-7-(4-fluorophenyl)sulfonylquinoxaline-2,3-dione

InChI

InChI=1S/C18H18FN3O4S/c1-3-21-14-9-13(20)16(10-15(14)22(4-2)18(24)17(21)23)27(25,26)12-7-5-11(19)6-8-12/h5-10H,3-4,20H2,1-2H3

InChI Key

VGRADHLATSVYNV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C(=C2)N)S(=O)(=O)C3=CC=C(C=C3)F)N(C(=O)C1=O)CC

Origin of Product

United States

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